Pomalidomide-PEG2-COOH
CAS No.: 2140807-17-4
Cat. No.: VC4420524
Molecular Formula: C20H23N3O8
Molecular Weight: 433.417
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2140807-17-4 |
---|---|
Molecular Formula | C20H23N3O8 |
Molecular Weight | 433.417 |
IUPAC Name | 3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C20H23N3O8/c24-15-5-4-14(18(27)22-15)23-19(28)12-2-1-3-13(17(12)20(23)29)21-7-9-31-11-10-30-8-6-16(25)26/h1-3,14,21H,4-11H2,(H,25,26)(H,22,24,27) |
Standard InChI Key | NKISJPXMSOQWER-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Pomalidomide-PEG2-COOH features a three-part architecture:
-
Pomalidomide moiety: A thalidomide analog that binds CRBN with high affinity, enabling recruitment of the E3 ligase .
-
PEG2 linker: A two-unit polyethylene glycol spacer that balances solubility, flexibility, and steric considerations for optimal ternary complex formation .
-
Carboxylic acid terminus: A reactive handle for conjugating target-binding ligands via amide or ester linkages .
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular weight | 433.41 g/mol | |
Boiling point | 744.6±60.0°C (predicted) | |
Density | 1.456±0.06 g/cm³ (predicted) | |
Solubility | 50 mg/mL in DMSO | |
pKa | 4.28±0.10 |
The PEG2 linker’s ethylene oxide units confer water solubility while maintaining a compact structure, critical for cell permeability . Storage at 4°C in anhydrous conditions preserves stability, though prolonged exposure to aqueous environments may hydrolyze the carboxylic acid group .
Synthesis and Structural Analogues
The synthesis of Pomalidomide-PEG2-COOH follows modular PROTAC linker strategies:
-
Pomalidomide functionalization: The 4-amino group of pomalidomide undergoes nucleophilic substitution with a PEG2 spacer .
-
Carboxylic acid introduction: Terminal hydroxyl groups on PEG2 are oxidized to carboxylic acids using Jones reagent or similar oxidizing agents .
Comparative studies on linker optimization, as demonstrated in PROTAC development for PDCD2 degradation, reveal critical structure-activity relationships :
Linker Type | Degradation Efficiency (%) | Key Insight |
---|---|---|
PEG1 | 40-60 | Moderate activity |
PEG2 | 50-70 | Balanced solubility and efficacy |
Shorter alkyl | >95 | Enhanced cell permeability |
Extended PEG (>2) | <30 | Reduced proteasome engagement |
These findings underscore the PEG2 linker’s role in balancing degrader potency and physicochemical properties . The carboxylic acid terminus enables rapid conjugation to amine-containing warheads via HATU-mediated coupling, facilitating PROTAC library synthesis .
Mechanism of Action in Targeted Protein Degradation
Pomalidomide-PEG2-COOH operates through a ubiquitin-proteasome-dependent mechanism:
CRBN Recruitment
The pomalidomide moiety binds CRBN’s β-hairpin loop, inducing conformational changes that activate E3 ligase activity . Structural studies show that the phthalimide ring forms critical Van der Waals contacts with Trp380 and Trp386 in CRBN’s substrate recognition domain .
Ternary Complex Formation
The PEG2 linker’s length (∼14.7 Å) optimizes spatial alignment between CRBN and the target protein. Kinetic studies demonstrate that PROTACs with PEG2 linkers achieve ternary complex half-lives (t₁/₂) of 8-12 minutes, sufficient for efficient ubiquitin transfer .
Ubiquitination and Degradation
Upon complex formation, the target protein undergoes polyubiquitination at lysine residues. Proteasomal recognition of ubiquitin chains leads to processive degradation, typically achieving >90% target depletion within 24 hours at nanomolar concentrations . Rescue experiments with proteasome inhibitors (e.g., MG-132) or CRBN competitors (e.g., lenalidomide) confirm mechanism specificity .
Applications in PROTAC Development
Pomalidomide-PEG2-COOH has enabled breakthroughs across multiple therapeutic areas:
Oncology
In MOLT-4 acute lymphoblastic leukemia cells, PROTACs derived from this linker induce degradation of PDCD2 (DC₅₀ = 2 nM), leading to G₂/M cell cycle arrest without acute cytotoxicity . Similar effects were observed in Jurkat and K-562 lines, demonstrating broad applicability .
Neurological Disorders
Proof-of-concept studies in neurodegenerative models show degradation of tau aggregates when conjugated to tau-binding peptides. The PEG2 linker’s hydrophilicity enhances blood-brain barrier penetration compared to alkyl spacers .
Inflammation
CRBN-recruiting PROTACs degrade IRAK4 in macrophage models, suppressing NF-κB signaling at IC₅₀ values 10-fold lower than small-molecule inhibitors .
Comparative Analysis with Related Compounds
Pomalidomide-PEG2-COOH’s performance must be contextualized against similar E3 ligase ligands:
Parameter | Pomalidomide-PEG2-COOH | Thalidomide-PEG2-COOH | Lenalidomide-PEG2-COOH |
---|---|---|---|
CRBN Binding (Kd) | 12 nM | 85 nM | 28 nM |
Plasma Stability | t₁/₂ = 6.7 h | t₁/₂ = 2.1 h | t₁/₂ = 4.9 h |
Degradation Efficiency | 92% | 67% | 88% |
The data highlight pomalidomide’s superior binding affinity and metabolic stability compared to first-generation thalidomide analogs .
Challenges and Optimization Strategies
While Pomalidomide-PEG2-COOH is widely utilized, several limitations drive ongoing optimization:
Hook Effect
At high concentrations (>10 μM), PROTACs can saturate E3 ligase binding, reducing degradation efficacy . Structural studies suggest that shortening the linker by one carbon (as in PDCD2 degrader 10e) mitigates this effect while improving DC₅₀ .
Tissue-Specific Activity
Differential CRBN expression across tissues necessitates linker adjustments. Hepatic cells often require extended PEG chains (PEG3-4) for optimal activity, whereas hematopoietic lineages favor compact linkers .
Off-Target Effects
Future Directions
Emerging applications for Pomalidomide-PEG2-COOH include:
-
PhotoPROTACs: Incorporation of photocleavable groups enables spatiotemporal control of degradation .
-
Dual-targeting Degraders: Conjugation to bispecific warheads for simultaneous degradation of oncogenic complexes .
-
ADC-PROTAC Hybrids: Antibody-drug conjugates delivering PROTACs to specific tissues, enhancing therapeutic windows .
Ongoing clinical trials (NCT04879091, NCT05204729) evaluating CRBN-based PROTACs will further validate this chemical scaffold’s translational potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume